Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate
Overview
Description
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-6-cyano-3-methoxyphenylacetate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation. One common method includes the following steps:
Bromination: A suitable phenyl derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Esterification: The brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Nitrile Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2-amino-6-cyano-3-methoxyphenylacetate.
Oxidation: Formation of ethyl 2-bromo-6-cyano-3-hydroxyphenylacetate or ethyl 2-bromo-6-cyano-3-formylphenylacetate.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-cyano-3-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-6-cyano-3-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 2-bromo-6-cyano-3-formylphenylacetate: Similar structure but with a formyl group instead of a methoxy group.
Ethyl 2-amino-6-cyano-3-methoxyphenylacetate: Similar structure but with an amino group instead of a bromine atom.
Uniqueness
Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization through nucleophilic substitution, while the cyano and methoxy groups contribute to its chemical stability and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-bromo-6-cyano-3-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-9-8(7-14)4-5-10(16-2)12(9)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNJOWEEDTGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1Br)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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